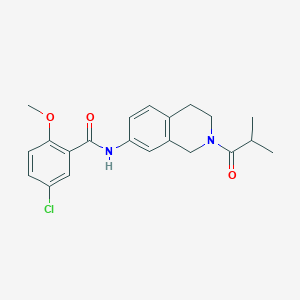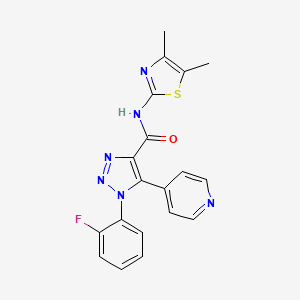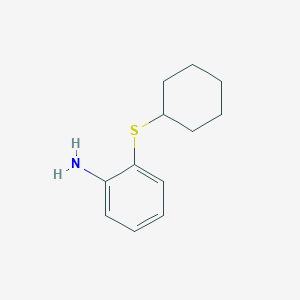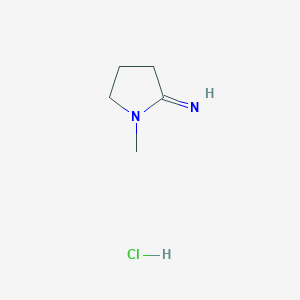
1-Methylpyrrolidin-2-imine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpyrrolidin-2-imine hydrochloride is a chemical compound with the CAS Number: 7544-77-6 . It has a molecular weight of 134.61 and its IUPAC name is 1-methyl-2-pyrrolidinimine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10N2.ClH/c1-7-4-2-3-5(7)6;/h3H,2,4,6H2,1H3;1H . This indicates that the molecule consists of a pyrrolidine ring with a methyl group and an imine group attached, along with a hydrochloride group.Physical And Chemical Properties Analysis
This compound is a salt with a melting point of 188-189 degrees Celsius .Applications De Recherche Scientifique
Hydroxyproline Analysis
Hydroxyproline analysis, involving the oxidation of imino acids and coupling with Ehrlich's aldehyde, demonstrates the application of specific chemical processes that could be relevant to studying the properties or reactions of 1-Methylpyrrolidin-2-imine hydrochloride. This method, enhanced for sensitivity and reliability, could be applicable in biochemistry and analytical chemistry fields for studying protein and collagen synthesis (Stegemann & Stalder, 1967).
Ethylene Perception Inhibition in Fruits and Vegetables
The use of 1-methylcyclopropene (1-MCP) to inhibit ethylene perception in fruits and vegetables, enhancing product quality, indicates the interest in modifying organic compounds to affect biological processes. This suggests potential areas of research for this compound in agriculture or food science to improve post-harvest quality and shelf life of produce (Watkins, 2006).
Drug Delivery Systems
Research on Poly(N-vinyl pyrrolidone) (PVP) in drug delivery systems illustrates the application of pyrrolidin-based compounds in pharmaceuticals. PVP, a hydrophilic polymer, is used to enhance the solubility, stability, and bioavailability of drugs. This highlights the potential for this compound in developing new pharmaceutical formulations or improving existing ones by acting as a carrier or stabilizer (Franco & De Marco, 2020).
Analytical and Environmental Applications
The review of unconventional applications of ion mobility spectrometry (IMS) showcases the expanding use of chemical analysis techniques in detecting and quantifying various compounds in environmental and pharmaceutical samples. This suggests potential research avenues for this compound in analytical chemistry, particularly in the development of sensitive detection methods for specific compounds or contaminants (Armenta, Alcalà, & Blanco, 2011).
Orientations Futures
While specific future directions for 1-Methylpyrrolidin-2-imine hydrochloride are not mentioned in the search results, pyrrolidine compounds in general are of great interest in drug discovery due to their wide range of biological activities . This suggests that this compound could potentially be explored for its pharmacological properties in future research.
Propriétés
IUPAC Name |
1-methylpyrrolidin-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-7-4-2-3-5(7)6;/h6H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGPBVKOBLWDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2667191.png)
![2-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2667193.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2667194.png)
![1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-naphthalen-1-yl-urea](/img/structure/B2667195.png)
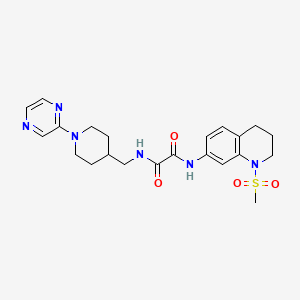
![3-({4-[(Morpholin-4-yl)methyl]piperidin-1-yl}methyl)-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2667199.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2667200.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide](/img/structure/B2667202.png)
![ethyl 3-pyrrolidin-1-yl-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B2667203.png)
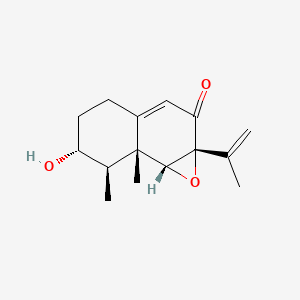
![3-(4-chlorobenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667210.png)
